REACTION_CXSMILES
|
CO[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][CH2:9][CH2:10][C:11](=O)[CH2:12][C:13]#[N:14])=[CH:5][CH:4]=1.[OH2:18].[NH2:19][NH2:20].[CH3:21]CO>>[CH3:21][O:18][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][O:8][CH2:9][CH2:10][C:11]2[NH:20][N:19]=[C:13]([NH2:14])[CH:12]=2)=[CH:5][CH:4]=1 |f:1.2|
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Name
|
|
Quantity
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78 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(COCCC(CC#N)=O)C=C1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
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Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
|
the solvent was removed in vacuo
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Type
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CUSTOM
|
Details
|
the residue was partitioned between DCM (400 mL) and water (400 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by SiO2 chromatography
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Type
|
WASH
|
Details
|
eluting with 5% MeOH/DCM
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COCCC2=CC(=NN2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |